ethyl 4-phenyl-1H-pyrazole-1-acetate
Description
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 2-(4-phenylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-9-12(8-14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
WTLQRLRCTJHDFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Properties
Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including ethyl 4-phenyl-1H-pyrazole-1-acetate. For instance, research has shown that related compounds exhibit significant anti-inflammatory effects comparable to established drugs like diclofenac sodium. In particular, a series of synthesized pyrazole derivatives were tested in carrageenan-induced rat paw edema models, revealing promising results in reducing inflammation .
Antimicrobial Activity
This compound and its derivatives have been evaluated for antimicrobial activity against various bacterial strains. A study reported that certain pyrazole derivatives displayed substantial activity against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents . The presence of specific substituents on the pyrazole ring has been linked to enhanced antimicrobial efficacy.
Antitumor Activity
The compound has also been investigated for its antitumor properties. A synthesis of 4-substituted pyrazoles, including this compound, was conducted, and these compounds were screened for antitumor activity against various cancer cell lines. Results indicated that some derivatives exhibited notable cytotoxic effects, suggesting a potential role in cancer therapy .
Mechanistic Insights
The pharmacological effects of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Pro-inflammatory Cytokines : Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation at the cellular level.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .
Synthesis and Testing
A comprehensive study synthesized a range of pyrazole derivatives, including this compound, using various synthetic routes. The synthesized compounds were subjected to biological testing for their anti-inflammatory and antimicrobial activities. The results highlighted several compounds with superior efficacy compared to standard treatments .
Clinical Implications
The therapeutic implications of this compound extend to potential clinical applications in treating inflammatory diseases and infections. Ongoing research aims to elucidate the full spectrum of biological activities and optimize the compound's pharmacokinetic properties for better clinical outcomes.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Chemical Reactions of Ethyl 4-Phenyl-1H-Pyrazole-1-Acetate
This compound can participate in various chemical reactions due to its functional groups:
Condensation Reactions
This compound can engage in condensation reactions with aldehydes or ketones. These reactions are useful for forming new carbon-carbon bonds and creating complex molecules.
| Reactant | Product | Conditions |
|---|---|---|
| Benzaldehyde | 1,3-Diphenylpyrazole derivative | Ethanol, reflux |
| Acetone | 3-Acetylpyrazole derivative | Acidic conditions |
Hydrolysis
This compound can undergo hydrolysis to form the corresponding carboxylic acid. This reaction is typically carried out under basic conditions.
| Reactant | Product | Conditions |
|---|---|---|
| This compound | 4-Phenyl-1H-pyrazole-1-acetic acid | NaOH, water |
Cross-Coupling Reactions
Although not directly reported for this compound, pyrazole derivatives can participate in palladium-catalyzed cross-coupling reactions to form substituted pyrazoles.
| Reactant | Product | Conditions |
|---|---|---|
| Pyrazole triflate | Substituted pyrazole | Pd catalyst, ligand, base |
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure and purity of synthesized compounds.
| Technique | Information Provided |
|---|---|
| NMR | Chemical shifts, spin coupling constants |
| MS | Molecular weight, fragmentation pattern |
Biological Activities
Pyrazole derivatives, including those similar to this compound, have been studied for their pharmacological effects. These include anti-inflammatory, antimicrobial, and anticancer activities .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares ethyl 4-phenyl-1H-pyrazole-1-acetate with key analogs:
| Compound Name | Substituent at Position 4 | Molecular Weight (g/mol) | Solubility (Predicted) | Key Applications |
|---|---|---|---|---|
| This compound | Phenyl | ~260.3 | Low (lipophilic) | Pharmaceutical intermediates |
| Ethyl (4-methyl-1H-pyrazol-1-yl)acetate | Methyl | ~184.2 | Moderate | Agrochemical research |
| Ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate | Formyl + methylpyrazole | ~304.3 | Low (polar substituent) | Coordination chemistry |
Key Observations :
- Molecular Weight : The phenyl and formyl analogs exhibit higher molecular weights, which may influence pharmacokinetic properties.
Reactivity and Functionalization
- Electrophilic Substitution : The phenyl group directs electrophilic substitution to the para position, enabling further derivatization. In contrast, methyl or formyl substituents alter electronic density on the pyrazole ring, affecting reactivity patterns .
- Ester Hydrolysis : The ethyl acetate moiety is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. This reactivity is consistent across analogs .
Preparation Methods
Multicomponent Reactions (MCRs)
MCRs offer efficient routes to pyrazoles by combining multiple reactants in a single pot. A notable method involves enaminones, benzaldehyde, and hydrazine derivatives:
-
Enaminones + Benzaldehyde + Hydrazine-HCl :
-
Mechanism : Condensation of enaminones with benzaldehyde forms intermediates, which cyclize with hydrazine to yield dihydropyrazoles. Aromatization via dimethylamine loss produces pyrazoles.
-
Example : Reaction of enaminones (e.g., 1a–c ) with benzaldehyde and hydrazine-HCl in water generates pyrazole derivatives (e.g., 4a–c ) (Figure 1).
-
Yield : ~75–99% after purification via ethyl acetate extraction and silica gel chromatography.
-
Stepwise Synthesis via Hydrazine Derivatives
A stepwise approach involves constructing the pyrazole core and subsequent functionalization:
Step 1: Pyrazole Ring Formation
Step 2: Introduction of Ethyl Acetate Group
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions and improves yields:
-
Procedure :
Purification and Characterization
Workup and Isolation
Ethyl acetate is a common solvent for extraction:
Spectroscopic Analysis
-
¹H NMR : Confirms aromatic protons (δ 7.2–7.4 ppm for phenyl groups) and ethyl ester signals (δ 4.1–4.3 ppm for OCH₂CH₃).
-
¹³C NMR : Identifies carbonyl carbons (δ ~170 ppm) and pyrazole ring carbons (δ 130–150 ppm).
Challenges and Optimization
Steric and Electronic Effects
Solvent and Catalyst Screening
-
Solvents : Acetic acid enhances selenylation reactions, while DMF or toluene is used for hydrazine-based cyclizations.
-
Catalysts : Pd₂(dba)₃ or Cu(acac)₂ facilitate coupling reactions under microwave conditions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Multicomponent (MCR) | Short steps, high atom economy | Limited functional group scope | 75–99% |
| Stepwise Alkylation | Precise control over substituents | Prolonged reaction time | 50–75% |
| Microwave-Assisted | Rapid synthesis, energy efficiency | High equipment cost | 40–60% |
Q & A
Basic: What are the standard synthetic routes for ethyl 4-phenyl-1H-pyrazole-1-acetate, and what experimental parameters are critical for yield optimization?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine, followed by esterification. Key steps include:
- Cyclocondensation : Use of ethyl acetoacetate and phenylhydrazine under reflux in ethanol, with DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a catalyst to form the pyrazole core .
- Esterification : Reaction with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetate moiety .
Critical Parameters :
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., DMF-DMA) .
- Waste Disposal : Segregate organic waste and neutralize acidic/byproduct streams before disposal via certified agencies .
Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound?
Methodological Answer:
- Factor Screening : Use fractional factorial designs to test variables (temperature, catalyst ratio, solvent volume). For example, a 2³ factorial design identifies temperature as the most significant factor .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships, optimizing yield (e.g., 85% at 80°C, 1:1.2 molar ratio of phenylhydrazine to ethyl acetoacetate) .
- Robustness Testing : Monte Carlo simulations predict yield variability under scaled conditions (e.g., ±5% solvent volume tolerance) .
Advanced: How can discrepancies between spectroscopic data and crystallographic results be resolved for this compound?
Methodological Answer:
- Data Cross-Validation : Compare NMR-derived torsional angles with X-ray diffraction results. For example, pyrazole ring planarity in crystallography (SHELXL-refined) should align with ¹H NMR coupling constants (J ≈ 2–3 Hz for adjacent protons) .
- Theoretical Calculations : Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) predicts bond lengths/angles, resolving conflicts (e.g., ester group conformation) .
- Multi-Teameter Refinement : Use SIR97 for iterative refinement, especially if twinning or disorder complicates crystallographic data .
Advanced: What computational strategies complement experimental studies of this compound’s reactivity?
Methodological Answer:
- DFT Studies : Calculate Fukui indices to predict electrophilic/nucleophilic sites (e.g., C5 of pyrazole for functionalization) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., ethanol) to model reaction pathways .
- Docking Studies : Screen bioactivity by docking into protein targets (e.g., cyclooxygenase-2), guided by structural analogs .
Advanced: How can structural derivatives of this compound be designed for targeted biological activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the phenyl group with fluorophenyl (enhanced lipophilicity) or trifluoromethyl (metabolic stability) moieties .
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for improved solubility, as seen in pyrazole-4-carboxylic acid derivatives with anti-inflammatory activity .
- Heterocyclic Hybridization : Fuse with triazole (via click chemistry) to enhance binding affinity, referencing triazenylpyrazole precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
